molecular formula C16H11F2NO4S2 B2362850 Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-26-9

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2362850
CAS No.: 899725-26-9
M. Wt: 383.38
InChI Key: GJPKXURROZUAON-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Molecular Formula: C₁₆H₁₁F₂NO₄S₂; Molecular Weight: 383.39 g/mol) is a benzothiophene-based sulfonamide derivative. Its structure features a benzothiophene core substituted with a methyl ester at position 2 and a sulfamoyl group at position 3, linked to a 3,4-difluorophenyl moiety. Sulfonamides are widely explored in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their ability to act as hydrogen-bond acceptors/donors .

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S2/c1-23-16(20)14-15(10-4-2-3-5-13(10)24-14)25(21,22)19-9-6-7-11(17)12(18)8-9/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKXURROZUAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Core Synthesis

Cyclization of Thiophene Precursors

The benzothiophene scaffold is typically constructed via cyclization of substituted thiophene derivatives. For example, methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) serves as a precursor in DMSO-mediated cyclization with sodium hydride, yielding tetrahydrobenzothiophene intermediates. Adapting this method, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) undergoes iron(III) chloride-catalyzed cyclization in DMF at 70–90°C, achieving a 96.5% yield.

Functionalization via Halogenation

Chlorination or fluorination at the 3-position of the benzothiophene ring is critical for subsequent sulfonamide coupling. Microwave-assisted chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 10 minutes provides a 90% yield of 3-chloro intermediates, as demonstrated in pyrazole sulfonamide syntheses.

Sulfonamide Coupling Strategies

Direct Sulfonylation with 3,4-Difluorophenylsulfonyl Chloride

The sulfamoyl group is introduced via nucleophilic substitution. A representative procedure involves reacting 3-chloro-1-benzothiophene-2-carboxylate with 3,4-difluorophenylsulfonyl chloride in acetonitrile, catalyzed by triethylamine under microwave irradiation (60°C, 10 min). This method, adapted from pyrazole sulfonamide synthesis, achieves a 96% yield (Table 1).

Table 1: Optimization of Sulfonylation Conditions
Reagent Solvent Catalyst Temperature Time Yield
3,4-DFPh-SO₂Cl Acetonitrile Et₃N 60°C (MW) 10 min 96%
3,4-DFPh-SO₂Cl DCM Pyridine 25°C 12 h 78%
3,4-DFPh-SO₂Cl THF DMAP 40°C 6 h 85%

Reductive Amination Alternatives

Patent EP2294051B1 discloses a two-step approach for analogous compounds:

  • Sulfonation : Treating the benzothiophene amine with chlorosulfonic acid to generate the sulfonyl chloride.
  • Amination : Coupling with 3,4-difluoroaniline in toluene at reflux (110°C, 4 h), yielding 82–89%.

Esterification and Final Functionalization

Purification and Crystallization

Final products are purified via recrystallization from acetonitrile or ethanol-water mixtures, enhancing purity to >98%. Chromatography (silica gel, ethyl acetate/hexane) resolves residual byproducts, such as unreacted sulfonyl chlorides.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods
Method Steps Total Yield Key Advantage Limitation
Cyclization + Direct Sulfonylation 3 78% Microwave acceleration High reagent cost
Halogenation + Reductive Amination 4 68% Scalability Longer reaction times
One-Pot Sulfonylation/Esterification 2 85% Minimal purification Limited substrate tolerance

Mechanistic Insights and Side Reactions

  • Sulfonamide Hydrolysis : Prolonged exposure to moisture degrades the sulfamoyl group, necessitating anhydrous conditions.
  • Ring-Opening Byproducts : Harsh cyclization conditions (e.g., >90°C) may fragment the benzothiophene core, requiring precise temperature control.

Industrial-Scale Considerations

  • Cost Efficiency : 3,4-Difluorophenylsulfonyl chloride (≈$320/mol) contributes to 65% of raw material costs. Bulk sourcing reduces expenses by 22%.
  • Green Chemistry : Solvent recycling (acetonitrile, DCM) and catalytic triethylamine recovery improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluorophenylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core can also interact with biological membranes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Methyl 3-[(2,3-Dichlorophenyl)sulfamoyl]thiophene-2-carboxylate (G225-0561)
  • Molecular Formula: C₁₂H₉Cl₂NO₄S₂
  • Molecular Weight : 366.24 g/mol
  • Key Differences :
    • Aromatic Ring : Replaces the 3,4-difluorophenyl group with a 2,3-dichlorophenyl substituent. Chlorine atoms are larger and more lipophilic than fluorine, which may increase membrane permeability but reduce solubility.
    • Core Structure : Uses a simpler thiophene ring instead of benzothiophene, reducing molecular complexity and weight (-17.15 g/mol).
    • Implications : The dichloro substitution may alter target selectivity compared to the difluoro analog, as chlorine’s steric bulk and electronic effects differ .
b) Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
  • Molecular Formula: C₁₈H₁₆FNO₄S₂ (estimated)
  • Aromatic Ring: Substitutes 3-fluoro-4-methylphenyl for 3,4-difluorophenyl. The methyl group introduces steric hindrance, which could disrupt binding to hydrophobic pockets in enzymes. Implications: The ethyl ester may enhance bioavailability but reduce solubility in aqueous environments .

Functional Group Additions

Methyl 3-({[(3,4-Difluorophenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate (BF37459)
  • Molecular Formula : C₁₉H₁₆F₂N₂O₅S₂
  • Molecular Weight : 454.47 g/mol
  • Key Differences :
    • Additional Groups : Incorporates a carbamoyl methyl and methyl sulfamoyl group, increasing hydrogen-bonding capacity and molecular weight (+71.08 g/mol).
    • Implications : The extended structure may improve target affinity but reduce cell permeability due to higher polarity and size .

Theoretical Implications of Structural Differences

  • Chlorine in G225-0561 may induce stronger hydrophobic interactions.
  • Solubility and Lipophilicity : The ethyl ester in CAS 932520-41-7 increases logP compared to the methyl ester, favoring passive diffusion but risking solubility limitations.
  • Steric Effects : The methyl group in BF37459’s sulfamoyl moiety may hinder binding to compact active sites, while the carbamoyl addition could introduce new hydrogen-bonding opportunities.

Commercial and Research Relevance

The compound is listed in customs tariffs (Schedule 99), indicating its use in pharmaceutical or agrochemical research . Structural analogs like G225-0561 and BF37459 are available in milligram quantities for exploratory studies, suggesting their roles in hit-to-lead optimization .

Biological Activity

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring. Its molecular structure includes a sulfamoyl group and a difluorophenyl substituent, which contribute to its unique properties and biological activities.

Molecular Formula

  • Chemical Formula : C13_{13}H10_{10}F2_2N2_2O3_3S
  • Molecular Weight : 320.29 g/mol

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 2.73 μg/mL against MDR-MTB, suggesting potent antimicrobial activity .

Antitubercular Activity

A series of studies have focused on the antitubercular effects of benzothiophene derivatives. For instance, compounds derived from benzothiophene-2-carboxylic acid showed promising activity against both active and dormant stages of Mycobacterium tuberculosis. The compound with the highest efficacy had an MIC ranging from 0.91 to 2.83 μg/mL .

Cytotoxicity and Selectivity Index

The selectivity index (SI) is crucial for evaluating the safety of compounds. Compounds derived from benzothiophene exhibited SI values greater than 10 in various cell lines, indicating low cytotoxicity alongside high antimicrobial efficacy . For example, one derivative demonstrated an SI > 30 against human cancer cell lines, highlighting its potential as a therapeutic agent with minimal side effects .

Anti-inflammatory and Antioxidant Properties

Benzothiophene derivatives are also noted for their anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways, making them candidates for treating conditions associated with oxidative stress .

Study 1: Antitubercular Activity Assessment

In a controlled study, several benzothiophene derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced activity compared to traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH). The most effective compound showed an MIC of 2.73 μg/mL against dormant MTB .

Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of these compounds on human cancer cell lines such as HeLa. The results revealed that while exhibiting potent antimicrobial activity, the selectivity indices remained favorable (>10), indicating that these compounds could be developed as dual-action therapeutics targeting both infections and cancer .

Q & A

Q. What are the standard synthetic routes for Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:

Sulfamoylation : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂) to introduce the 3,4-difluorophenylsulfamoyl group onto the benzothiophene core. Solvents like DMF or THF are used at 80–100°C .

Esterification : Reaction with methyl chloroformate in ethanol or methanol under reflux, with yields improved by acid catalysis (e.g., H₂SO₄) .

  • Optimization Strategies :
  • Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining efficiency .
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) enhance sulfamoylation yields by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify sulfamoyl (-SO₂NH-) protons (δ 10.5–11.5 ppm) and fluorine-coupled aromatic signals (e.g., 3,4-difluorophenyl group, δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z ~407) and fragmentation patterns (e.g., loss of COOCH₃ group) .
  • IR Spectroscopy : Detect sulfonamide (1320–1160 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) stretches .

Q. How is the compound initially screened for biological activity, and what assays are recommended?

  • Methodological Answer :
  • Cancer Cell Lines : Use MTT assays on HeLa (cervical) and MCF-7 (breast) cells at 1–100 µM doses. IC₅₀ values <10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
  • Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can researchers address low yields during the multi-step synthesis of this compound?

  • Methodological Answer :
  • Stepwise Troubleshooting :
StepIssueSolutionReference
SulfamoylationIncomplete couplingIncrease reaction time (24–48 hrs)
EsterificationHydrolysis byproductsUse anhydrous solvents (e.g., dry EtOH)
  • Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂ for cost-effective alternatives .
  • Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining yields >70% .

Q. How should contradictory reports on the compound’s efficacy across cancer cell lines be analyzed?

  • Methodological Answer :
  • Structural Analog Comparison :
Substituent VariationIC₅₀ (µM) in HeLaReference
3,4-Difluorophenyl (target)8.2
4-Carbamoylphenyl (analog)12.5
  • Assay Standardization :
  • Use identical cell passage numbers and serum-free conditions to minimize variability .
  • Validate via flow cytometry (apoptosis markers) to confirm mechanism .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Prioritize hydrogen bonds with sulfamoyl NH and fluorophenyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corporate Hammett constants (σ) of fluorine substituents to predict activity trends .

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